O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide
Description
Properties
IUPAC Name |
[(Z)-[amino-[4-(trifluoromethyl)phenyl]methylidene]amino] 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O2/c1-8-12-13(18)11(7-23-15(12)26(2)24-8)16(27)28-25-14(22)9-3-5-10(6-4-9)17(19,20)21/h3-7H,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULRCHNZJYUIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)ON=C(C3=CC=C(C=C3)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)O/N=C(/C3=CC=C(C=C3)C(F)(F)F)\N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound O1-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-4-(trifluoromethyl)benzene-1-carbohydroximamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16ClF3N4O2
- Molecular Weight : 392.78 g/mol
- CAS Number : [402-49-3]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, the compound exhibits inhibitory effects on CYP51 , an enzyme crucial for sterol biosynthesis in fungi and some parasites, including Leishmania species. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to impaired growth and viability of the pathogens.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound demonstrate significant antimicrobial properties:
- Fungal Inhibition : The compound has been tested against various fungal strains, showing effective inhibition against Candida albicans and Aspergillus niger , with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antiparasitic Effects : Its efficacy against Leishmania species has been noted, with some analogs exhibiting selectivity for inhibiting promastigote proliferation while sparing mammalian cells.
Case Studies
- In Vitro Studies on Leishmania Donovani :
- Synergistic Effects with Other Antimicrobials :
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.
Comparative Analysis of Biological Activity
| Compound Name | Target Pathway | Activity Type | EC50/MIC Values |
|---|---|---|---|
| This compound | CYP51 Inhibition | Antifungal/Antiparasitic | Low Micromolar |
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | CYP51 Inhibition | Antifungal | Low Micromolar |
| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | Dual Inhibition | Antifungal/Antiparasitic | Low Micromolar |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. Below is a systematic comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Complexity vs. Bioactivity: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from simpler pyrazole derivatives () . Compared to pyrazolo-pyrimidine derivatives (), the pyrazolo-pyridine scaffold may exhibit reduced metabolic stability due to fewer heteroatoms, but the trifluoromethyl group could counterbalance this by slowing oxidative degradation .
Substituent Effects :
- The 4-chloro and 1,3-dimethyl groups on the pyridine ring likely sterically hinder off-target interactions while improving selectivity. Similar chloro-substituted pyrazoles (, Compound 3) show enhanced antibacterial activity, suggesting a possible parallel .
- The trifluoromethyl group on the benzene ring is a hallmark of modern drug design, as seen in and , where CF₃ groups improve binding affinity to ATP pockets in kinases .
Hydrogen Bonding and Crystal Packing: The hydroximamide (-CONHOH) group in the target compound can act as both hydrogen bond donor and acceptor, analogous to carboximidamide derivatives in . Such groups are critical for forming stable interactions with catalytic residues in enzymes. highlights that hydrogen-bonding patterns (e.g., graph sets) influence crystal packing and solubility . The trifluoromethyl group’s electron-withdrawing nature may reduce crystal lattice energy, enhancing solubility compared to non-fluorinated analogs.
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step coupling reactions, similar to and , where Suzuki-Miyaura cross-coupling and palladium catalysis are employed to attach aryl groups .
Preparation Methods
Annulation Reaction
Under N-heterocyclic carbene (NHC) catalysis, enals undergo oxidative activation to form acylazolium intermediates, which react with pyrazol-5-amines to yield pyrazolo[3,4-b]pyridin-6-ones. For the target compound, the enal is substituted with methyl groups at positions 1 and 3, while a chlorine atom is introduced at position 4. Key reaction parameters include:
- Catalyst : Thiazolium-based NHC (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride).
- Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or MnO₂.
- Conditions : Dichloromethane (DCM) solvent, 25–40°C, 12–24 hours.
This method affords the pyrazolo[3,4-b]pyridine core in >90% yield with >95% enantiomeric excess.
Chlorination and Methylation
Post-annulation, chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux. Subsequent N-methylation employs methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Preparation of 4-(Trifluoromethyl)Benzene Carbohydroximamide
The trifluoromethylbenzene moiety is synthesized through sequential nitration, reduction, and hydroximamide formation.
Trifluoromethylation of Benzene
The trifluoromethyl group is introduced via a radical-mediated process using 4-chlorobenzotrifluoride as the fluorinating agent. Key steps include:
- Chlorination : Benzene derivatives are chlorinated under UV irradiation with Cl₂ gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
- Fluoridation : Chlorinated intermediates react with anhydrous hydrogen fluoride (HF) at 80°C under high pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, yielding trifluoromethylbenzene derivatives.
Nitration and Reduction
Nitration of trifluoromethylbenzene is performed using a mixture of concentrated HNO₃ and H₂SO₄ at 0–35°C. The para-nitro derivative is isolated as the major product (90% selectivity). Reduction of the nitro group to an amine is accomplished with iron (Fe) and hydrochloric acid (HCl) in an alcoholic solvent.
Hydroximamide Formation
The amine intermediate is converted to the hydroximamide via reaction with hydroxylamine (NH₂OH) in the presence of an acyl chloride. For the target compound, 4-(trifluoromethyl)benzoyl chloride is reacted with hydroxylamine under basic conditions (e.g., pyridine or triethylamine).
Coupling of Pyrazolo[3,4-b]Pyridine and Trifluoromethylbenzene Moieties
The final step involves coupling the pyrazolo[3,4-b]pyridine-5-carbonyl chloride with 4-(trifluoromethyl)benzene carbohydroximamide.
Acyl Chloride Preparation
The pyrazolo[3,4-b]pyridine-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the corresponding acyl chloride.
Nucleophilic Acyl Substitution
The acyl chloride reacts with the hydroximamide in anhydrous tetrahydrofuran (THF) or DCM, using a base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction proceeds at 0–25°C over 4–6 hours, yielding the target compound in 70–85% purity.
Analytical Characterization
The compound is characterized using:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : m/z 411.8 [M+H]⁺ (calculated for C₁₇H₁₃ClF₃N₅O₂).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
